5,6-Difluoroquinazolin-4(3H)-one
Overview
Description
5,6-Difluoroquinazolin-4(3H)-one, also known as DFQ, is a quinazolinone derivative with a wide range of applications in the field of organic synthesis. It is an important building block for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. DFQ is a versatile molecule that can be used in a variety of reaction types, including the synthesis of heterocycles and the preparation of novel drug candidates. Due to its unique chemical structure, DFQ has been extensively studied in recent years, leading to a better understanding of its properties and potential applications.
Scientific Research Applications
Antioxidant Activity Research
Quinazolinone derivatives have been explored for their antioxidant properties. Studies like those by Munteanu and Apetrei (2021) reviewed analytical methods used in determining antioxidant activity, including assays that could be applicable to quinazolinone derivatives for assessing their antioxidant capacity. These methods, such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, provide insights into the potential antioxidant activities of compounds like 5,6-Difluoroquinazolin-4(3H)-one by evaluating their ability to scavenge free radicals and reduce oxidants (Munteanu & Apetrei, 2021).
Anticancer and Antimicrobial Applications
Quinazolinone derivatives have been studied for their anticancer and antimicrobial properties. For example, research into novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives, which share structural similarities with quinazolinones, highlights the potential for these compounds to serve as prototypes for new drugs with diverse biological activities, including antimicrobial and anticancer effects (Ferreira et al., 2013).
Environmental and Industrial Applications
Research on redox mediators and their use in treating organic pollutants presents another area where quinazolinone derivatives could be relevant. The study by Husain and Husain (2007) on enzymatic approaches for the degradation of recalcitrant compounds in wastewater highlights the potential utility of quinazolinone derivatives in environmental remediation processes, given their chemical properties that could support redox reactions (Husain & Husain, 2007).
properties
IUPAC Name |
5,6-difluoro-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O/c9-4-1-2-5-6(7(4)10)8(13)12-3-11-5/h1-3H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIFTPNSQJFACF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1N=CNC2=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Difluoroquinazolin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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